

Application Notes and Protocols: Electrophysiological Studies of Neuronal Response to 1S-LSD

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1S-LSD

Cat. No.: B3062914

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysergic acid diethylamide (LSD) is a potent psychedelic compound that has garnered renewed interest for its potential therapeutic applications in various neuropsychiatric disorders.

Understanding its fundamental effects on neuronal physiology is crucial for elucidating its mechanism of action and for the development of novel therapeutics. These application notes provide a detailed overview of the electrophysiological effects of the **1S-LSD** enantiomer, focusing on its impact on neuronal firing, synaptic plasticity, and receptor interactions. The provided protocols offer a methodological framework for investigating these phenomena in a laboratory setting.

Recent research indicates that psychedelic compounds, including LSD, exert complex and multifaceted effects on neuronal activity. Contrary to a simplified view of uniform cortical excitation, studies reveal that psychedelics modulate both excitatory and inhibitory processes in a manner that is specific to cell type, neuronal compartment, dose, and context.^{[1][2]} The primary molecular target for the psychoactive effects of LSD is the serotonin 2A receptor (5-HT2AR).^{[3][4]} Activation of this G protein-coupled receptor initiates a cascade of intracellular signaling events that ultimately alter neuronal excitability and synaptic strength.^{[1][2][5]}

Key Electrophysiological Effects of LSD

Neuronal Firing and Excitability

The influence of LSD on neuronal firing rates is not uniform across the brain. Both excitatory and inhibitory effects have been observed, depending on the specific neuronal population and brain region under investigation.

- **Cortical Neurons:** In cortical regions, particularly the prefrontal cortex (PFC), psychedelics can induce complex, biphasic responses in pyramidal neurons.[1][2] While some studies report increased firing rates and burst activity in a subset of these neurons, others have observed dose-dependent suppression of intrinsic excitability.[3][6] For instance, both LSD and 2,5-dimethoxy-4-iodoamphetamine (DOI) have been shown to reduce neural firing in both excitatory and inhibitory cells across various cortical and subcortical areas in awake animals.[5][7][8] In contrast, studies on interneurons in the piriform cortex have shown that LSD can increase their firing rate.[3]
- **Hippocampus and Visual Cortex:** *In vivo* recordings in freely moving rats have demonstrated that LSD can reduce the firing rates of active CA1 neurons in the hippocampus and neurons in the visual cortex in a dose-dependent manner.[9]
- **Dopaminergic and Serotonergic Systems:** LSD has been shown to decrease the firing rate of dopaminergic neurons in the ventral tegmental area (VTA) through a mechanism involving 5-HT1A, D2, and TAAR1 receptors.[3][10] Additionally, psychedelics with significant 5-HT1AR activity can dramatically suppress the firing of serotonergic neurons in the raphe nuclei.[3]

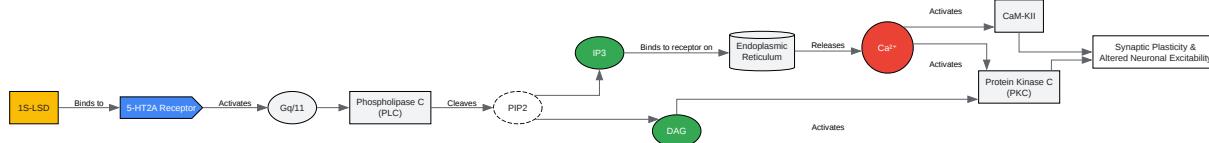
Synaptic Plasticity

LSD and other serotonergic psychedelics have been demonstrated to promote both structural and functional synaptic plasticity.

- **Excitatory Postsynaptic Potentials/Currents (EPSPs/EPSCs):** Psychedelics have been shown to enhance the amplitude of evoked EPSPs in layer 5 pyramidal neurons.[3] They can also increase the frequency of spontaneous EPSCs, an effect that can be measured 24 hours after systemic administration of compounds like DMT.[3] This suggests a lasting impact on synaptic function.
- **Structural Plasticity:** Studies have shown that psychedelics can increase dendritic spine density and promote the growth of new neurites in cortical neurons, both *in vitro* and *in vivo*.

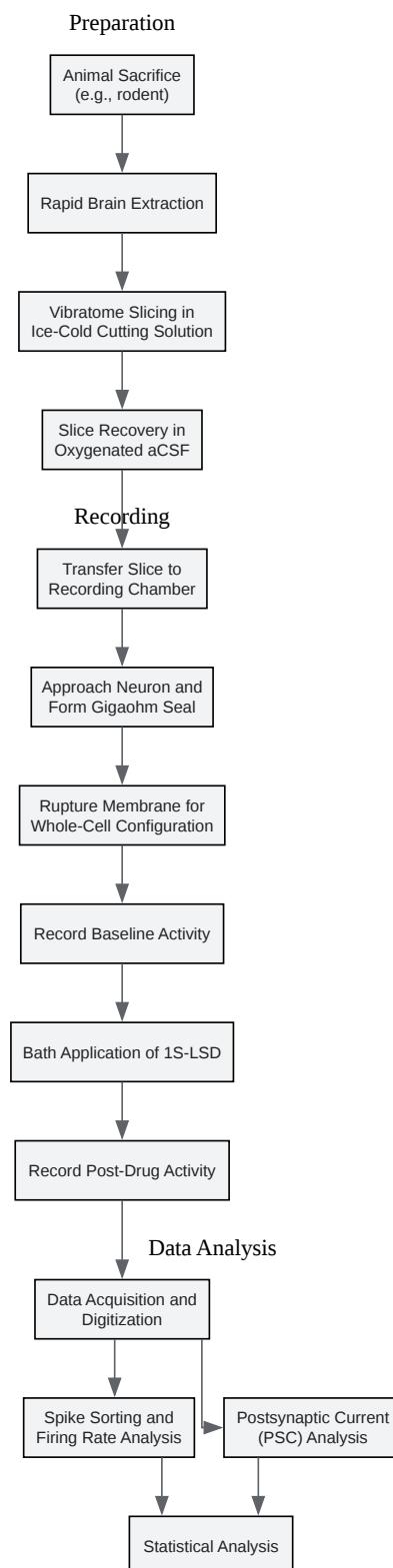
[11][12] These structural changes are often associated with increased synapse number and function and are thought to be mediated by the TrkB, mTOR, and 5-HT2A signaling pathways.[12] Chronic administration of LSD has been found to increase the bursting activity of PFC pyramidal neurons and potentiate the excitatory response to AMPA receptor agonists. [3]

Quantitative Data Summary


The following tables summarize quantitative data on the effects of LSD on neuronal firing rates and its binding affinities for various receptors.

Parameter	Brain Region	Neuron Type	LSD Dose	Effect	Reference
Neuronal Firing Rate					
Median Firing Rate	CA1 (Hippocampus)	Active Cells	High Dose	Reduced from 1.3 Hz to 0.45 Hz	[9]
Median Firing Rate	CA1 (Hippocampus)	Active Cells	Low Dose	Reduced from 1.2 Hz to 0.92 Hz	[9]
Median Firing Rate	Visual Cortex	Active Cells	High Dose	Reduced from 3.1 Hz to 2.2 Hz	[9]
Firing Rate	Dorsal Raphe Nucleus	Serotonin Neurons	5-20 µg/kg (i.v.)	Decreased	[10]
Firing Rate	Ventral Tegmental Area	Dopamine Neurons	30-120 µg/kg (i.v.)	Decreased	[10]
Spontaneous Firing Activity	Infralimbic Prefrontal Cortex	Pyramidal Neurons	160 µg/kg (i.p.)	Increased	[13]

Receptor Subtype	Binding Affinity (Ki) in nM	Reference
Receptor Binding Affinities		
5-HT1A	1.1	[14]
5-HT2A	2.9	[14]
5-HT2B	4.9	[14]
5-HT2C	23	[14]
5-HT6	2.3	[14]
5-HT2 (from ^{125}I -LSD binding)	KD = 1.5	[15]


Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway activated by LSD and a general workflow for in vitro electrophysiological recording.

[Click to download full resolution via product page](#)

Caption: 5-HT2A receptor signaling cascade activated by **1S-LSD**.

[Click to download full resolution via product page](#)**Caption:** General workflow for in vitro whole-cell patch-clamp recording.

Experimental Protocols

Protocol 1: In Vitro Whole-Cell Patch-Clamp Recording from Cortical Pyramidal Neurons

This protocol describes the procedure for obtaining whole-cell patch-clamp recordings from pyramidal neurons in acute cortical slices to assess the effects of **1S-LSD** on intrinsic excitability and synaptic transmission.

Materials:

- Animals: Young adult rodents (e.g., mice or rats, 2-6 weeks old).[[16](#)]
- Solutions:
 - N-Methyl-D-glucamine (NMDG) Protective Cutting Solution: For improved slice health.
 - Artificial Cerebrospinal Fluid (aCSF): Standard recording solution, continuously bubbled with 95% O₂ / 5% CO₂.
 - Intracellular Pipette Solution: Containing K-Gluconate, ATP, GTP, and a fluorescent dye (e.g., Alexa Fluor) for neuron visualization. Biocytin can be included for post-hoc morphological reconstruction.[[17](#)]
- Equipment:
 - Vibrating microtome (vibratome).
 - Upright microscope with DIC optics and fluorescence.
 - Patch-clamp amplifier, digitizer, and data acquisition software.
 - Micromanipulators.
 - Borosilicate glass capillaries for pulling patch pipettes.
 - Perfusion system.

Procedure:

- Slice Preparation: a. Anesthetize the animal and perform rapid decapitation. b. Quickly dissect the brain and place it in ice-cold, oxygenated NMDG cutting solution. c. Prepare 200-300 μ m thick coronal or sagittal slices of the desired cortical region using a vibratome.[16] d. Transfer slices to a recovery chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature until recording.
- Recording: a. Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 1.5-2 mL/min.[18] b. Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 M Ω when filled with intracellular solution. c. Under visual guidance, approach a pyramidal neuron in the desired cortical layer (e.g., Layer 5). d. Apply gentle positive pressure to the pipette and approach the cell membrane. e. Upon observing a dimple on the cell surface, release the positive pressure and apply gentle negative pressure to form a gigaohm seal (>1 G Ω).[19][20] f. Apply a brief pulse of stronger suction to rupture the membrane and achieve the whole-cell configuration.[17]
- Data Acquisition: a. Intrinsic Excitability: In current-clamp mode, inject a series of hyperpolarizing and depolarizing current steps to measure properties like resting membrane potential, input resistance, action potential threshold, and firing frequency. b. Synaptic Activity: In voltage-clamp mode, hold the neuron at -70 mV to record spontaneous excitatory postsynaptic currents (sEPSCs) and at 0 mV to record spontaneous inhibitory postsynaptic currents (sIPSCs).[18] c. Drug Application: After obtaining a stable baseline recording for at least 5-10 minutes, apply **1S-LSD** to the bath at the desired concentration(s). d. Record the effects of **1S-LSD** on the measured parameters for at least 10-15 minutes. e. Perform a washout by perfusing with drug-free aCSF to assess the reversibility of the effects.

Protocol 2: In Vivo Extracellular Single-Unit Recording in Freely Moving Animals

This protocol outlines the procedure for implanting a microelectrode array to record the activity of single neurons in a specific brain region of a freely moving animal in response to systemic administration of **1S-LSD**.

Materials:

- Animals: Adult rodents (e.g., rats).
- Surgical Equipment:
 - Stereotaxic apparatus.
 - Anesthesia machine.
 - Surgical drill.
 - Custom-built microelectrode array (e.g., tetrode drive).[\[9\]](#)
- Recording Equipment:
 - Neural data acquisition system.
 - Preamplifier and headstage.
 - Commutator to allow free movement.
 - Video tracking system to correlate neural activity with behavior.
- **1S-LSD** solution for injection (e.g., intraperitoneal).

Procedure:

- Microelectrode Array Implantation: a. Anesthetize the animal and place it in the stereotaxic apparatus. b. Perform a craniotomy over the target brain region (e.g., prefrontal cortex or hippocampus). c. Slowly lower the microelectrode array to the desired coordinates. d. Secure the array to the skull with dental cement. e. Allow the animal to recover from surgery for at least one week.
- Recording Session: a. Connect the animal's headstage to the recording system via a commutator. b. Place the animal in a familiar experimental arena and allow it to habituate. c. Record baseline neuronal activity for a defined period (e.g., 30-60 minutes). d. Administer a saline injection (placebo) and record for another 60-90 minutes. e. On a subsequent day, administer **1S-LSD** at the desired dose. f. Record neuronal activity and behavior for several hours post-injection.

- Data Analysis: a. Spike Sorting: Isolate the waveforms of individual neurons from the extracellular recordings. b. Firing Rate Analysis: Calculate the firing rates of each neuron during the baseline, placebo, and **1S-LSD** conditions. c. Behavioral Correlation: Correlate changes in neuronal firing with specific behaviors observed via video tracking. d. Spike Train Analysis: Analyze patterns of neuronal firing, such as bursting activity and inter-spike intervals.

Conclusion

The electrophysiological study of **1S-LSD** reveals a complex and nuanced modulation of neuronal activity, primarily through the 5-HT2A receptor. The effects on neuronal firing are heterogeneous, while the promotion of synaptic plasticity appears to be a more consistent finding. The provided protocols offer a foundation for researchers to further investigate the intricate neural mechanisms underlying the effects of **1S-LSD**, which is essential for advancing our understanding of its therapeutic potential. These investigations will be critical for the development of novel, safe, and effective treatments for a range of neuropsychiatric conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. The effects of psychedelics on neuronal physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD and the Serotonin Receptors | MIND Blog [mind-foundation.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Cellular rules underlying psychedelic control of prefrontal pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Electrophysiological Mechanisms of Psychedelic Drugs: A Systematic Review | bioRxiv [biorxiv.org]

- 9. LSD degrades hippocampal spatial representations and suppresses hippocampal-visual cortical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. annualreviews.org [annualreviews.org]
- 12. Psychedelics Promote Structural and Functional Neural Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. Characterization of 125I-lysergic acid diethylamide binding to serotonin receptors in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Whole Cell Patch Clamp Protocol [protocols.io]
- 18. docs.axolbio.com [docs.axolbio.com]
- 19. Patch-Clamp Recording Protocol - Creative Bioarray [acrosell.creative-bioarray.com]
- 20. digitalcommons.providence.org [digitalcommons.providence.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Electrophysiological Studies of Neuronal Response to 1S-LSD]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3062914#electrophysiological-studies-of-neuronal-response-to-1s-lsd>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com